molecular formula C41H46ClN3O10 B12747402 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (+-)- CAS No. 73512-94-4

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (+-)-

Cat. No.: B12747402
CAS No.: 73512-94-4
M. Wt: 776.3 g/mol
InChI Key: CEVUQSIRFGZGLR-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (±)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes indole, chlorobenzoyl, methoxy, and benzoylamino groups, among others.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Indole Derivative: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzoylamino and Dipropylamino Groups: These groups are introduced through nucleophilic substitution reactions, using appropriate amines and coupling agents.

    Final Esterification: The final esterification step involves the reaction of the intermediate compound with 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester under acidic or basic conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cell growth and differentiation.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

The compound 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(2-((4-(benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl)oxy)ethoxy)-2-oxoethyl ester, (+-)- is a complex indole derivative with potential biological activities. Indole derivatives, particularly indole-3-acetic acid (IAA), are known for their roles in plant growth regulation and various therapeutic applications in mammals. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Indole compounds, including IAA, primarily exert their biological effects through the modulation of various signaling pathways. The following mechanisms are particularly relevant to the compound :

  • Auxin Activity : IAA is a well-known plant hormone that regulates growth and development by promoting cell elongation and division. The presence of methoxy and chlorobenzoyl groups in the structure may enhance its auxin-like activity compared to native IAA .
  • Anti-inflammatory Properties : Indoles have been shown to exhibit anti-inflammatory effects by modulating cytokine production. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . The specific compound may similarly influence inflammatory pathways.
  • Antioxidant Activity : Indole derivatives are recognized for their ability to scavenge free radicals and reduce oxidative stress, which is crucial in various pathological conditions . This antioxidant property could be beneficial in mitigating cellular damage.

Biological Activities

The biological activities of the compound can be categorized into several key areas:

Plant Growth Regulation

Research indicates that IAA and its derivatives stimulate growth in various plant tissues. For instance, studies on Avena sativa coleoptile sections demonstrated that IAA effectively promotes cell elongation at concentrations ranging from 10410^{-4} to 107 M10^{-7}\text{ M} . Given its structural modifications, the compound may exhibit enhanced or modified auxin activity.

Anti-cancer Potential

Indoles have been studied for their anti-cancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation . The specific compound may exhibit similar properties due to its structural analogies with known anti-cancer agents.

Neuroprotective Effects

Indole derivatives have been implicated in neuroprotection due to their ability to modulate neurotransmitter systems and reduce neuroinflammation. The compound's potential effects on the central nervous system warrant further investigation .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with indole derivatives:

  • Inflammatory Bowel Disease : A study demonstrated that IAA can modulate intestinal microbiota and alleviate symptoms of inflammatory bowel diseases by activating the aryl hydrocarbon receptor (AhR) pathway, leading to an increase in regulatory T cells (Tregs) and a decrease in Th17 cells . This suggests that the compound may have therapeutic potential for similar conditions.
  • Cancer Cell Lines : Research involving various indole derivatives showed significant inhibitory effects on cancer cell proliferation across different lines. For example, compounds structurally related to IAA exhibited cytotoxic effects against breast cancer cells through apoptosis induction .
  • Antioxidant Studies : In vitro assays have shown that indole compounds can significantly reduce oxidative stress markers in cellular models. This indicates a protective role against oxidative damage, which could be relevant for neurodegenerative diseases .

Properties

CAS No.

73512-94-4

Molecular Formula

C41H46ClN3O10

Molecular Weight

776.3 g/mol

IUPAC Name

2-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxyethyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C41H46ClN3O10/c1-5-20-44(21-6-2)41(51)34(43-39(49)28-10-8-7-9-11-28)17-19-36(46)53-22-23-54-38(48)26-55-37(47)25-32-27(3)45(35-18-16-31(52-4)24-33(32)35)40(50)29-12-14-30(42)15-13-29/h7-16,18,24,34H,5-6,17,19-23,25-26H2,1-4H3,(H,43,49)

InChI Key

CEVUQSIRFGZGLR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCOC(=O)COC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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